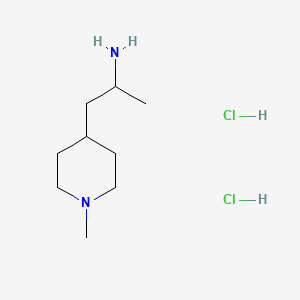

1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride

Description

1-(1-Methylpiperidin-4-yl)propan-2-amine dihydrochloride is a synthetic amine derivative featuring a propan-2-amine backbone substituted with a 1-methylpiperidin-4-yl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and research applications. Piperidine-containing compounds are prevalent in drug discovery due to their ability to modulate neurotransmitter systems, particularly in psychopharmacology .

Properties

Molecular Formula |

C9H22Cl2N2 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)propan-2-amine;dihydrochloride |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(10)7-9-3-5-11(2)6-4-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |

InChI Key |

TWRJZURPZXQHHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCN(CC1)C)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride typically involves the reaction of 1-methylpiperidin-4-ylpropan-2-amine with hydrochloric acid. The reaction is usually carried out under controlled conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the purity and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Signal Transduction: It may modulate signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of bioactive molecules (Table 1):

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Piperidine vs. Aryl Substituents : The 1-methylpiperidin-4-yl group distinguishes the target compound from aryl-substituted analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl). Piperidine rings confer conformational rigidity and may enhance blood-brain barrier penetration compared to planar aryl groups .

- Dihydrochloride Salts : Similar to other dihydrochloride salts (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride), the salt form improves aqueous solubility, critical for in vivo studies .

Pharmacological Profiles

Monoamine Releasing Activity

- The absence of a piperidine group in PAL-542 may reduce CNS penetration compared to the target compound .

- Piperidine-substituted analogs may offer improved safety profiles by modulating receptor selectivity .

Receptor Binding and Selectivity

Physicochemical Properties

- Hydrogen Bonding and Solubility: The dihydrochloride form increases hydrogen bond donors (3 vs. 1 in free base) and polarity, akin to (prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride (3 H-bond donors, 24.9 Ų polar surface area) .

- Lipophilicity : The 1-methylpiperidin-4-yl group likely confers moderate logP values, balancing membrane permeability and solubility.

Biological Activity

1-(1-Methylpiperidin-4-yl)propan-2-aminedihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The dihydrochloride salt form enhances its solubility, making it suitable for biological applications. The molecular formula is C₇H₁₈Cl₂N₂, with a molecular weight of approximately 201.14 g/mol.

This compound is believed to interact with specific receptors and enzymes in the body. Its mechanism of action may involve:

- Binding to Receptors : The compound may exhibit affinity for neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects, including:

- Neurological Effects : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Antidepressant Properties : Some studies suggest it may exhibit antidepressant-like effects in animal models.

Case Studies and Research Findings

- Study on Neurological Impact : A study investigated the effects of similar piperidine derivatives on anxiety and depression models in rodents. The results indicated that these compounds could significantly reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders .

- Binding Affinity Studies : Research has shown that piperidine derivatives can modulate the activity of specific neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions are crucial for developing drugs targeting psychiatric conditions .

- Enzyme Interaction Studies : In vitro assays revealed that this compound inhibits certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Isopropylpiperidin-4-amine | Enzyme interactions | Used in studies for enzyme binding |

| 4-Aminopiperidine | Antidepressant effects | Similar structure with different properties |

| 1-Methylpiperidin-4-amine | Neurological applications | Exhibits similar receptor binding profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.